Cas no 1227591-90-3 (2-(Trifluoromethyl)pyridine-4-acetonitrile)
2-(Trifluoromethyl)pyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(trifluoromethyl)pyridine-4-acetonitrile
- 2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile
- 2-(Trifluoromethyl)pyridine-4-acetonitrile
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- Inchi: 1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2
- InChI Key: RCHDCXSMUCPNMT-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CN=1)CC#N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 215
- Topological Polar Surface Area: 36.7
2-(Trifluoromethyl)pyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026000168-250mg |
2-(Trifluoromethyl)pyridine-4-acetonitrile |
1227591-90-3 | 97% | 250mg |
$646.00 | 2023-09-03 | |
| Alichem | A026000168-500mg |
2-(Trifluoromethyl)pyridine-4-acetonitrile |
1227591-90-3 | 97% | 500mg |
$999.60 | 2023-09-03 | |
| Alichem | A026000168-1g |
2-(Trifluoromethyl)pyridine-4-acetonitrile |
1227591-90-3 | 97% | 1g |
$1831.20 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1508477-1g |
2-(2-(Trifluoromethyl)pyridin-4-yl)acetonitrile |
1227591-90-3 | 98% | 1g |
¥43123.00 | 2024-08-09 |
2-(Trifluoromethyl)pyridine-4-acetonitrile Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-(Trifluoromethyl)pyridine-4-acetonitrile
Comprehensive Overview of 2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227591-90-3): Properties, Applications, and Industry Insights
2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227591-90-3) is a high-value fluorinated pyridine derivative widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty materials. With the increasing demand for trifluoromethyl-containing compounds in drug discovery, this compound has garnered significant attention due to its unique structural features and reactivity. The presence of both a pyridine ring and a cyano group enhances its utility as a key intermediate in synthesizing bioactive molecules.
In recent years, the pharmaceutical industry has prioritized fluorinated building blocks like 2-(Trifluoromethyl)pyridine-4-acetonitrile to improve drug metabolic stability and bioavailability. Researchers frequently search for "trifluoromethyl pyridine synthesis" or "cyano-substituted pyridine applications," reflecting the compound's relevance in modern medicinal chemistry. Its CAS No. 1227591-90-3 is often queried in scientific databases, underscoring its importance in patent filings and R&D projects.
The compound's molecular structure combines a pyridine core with a trifluoromethyl group at the 2-position and an acetonitrile moiety at the 4-position, offering dual functionality for nucleophilic and electrophilic reactions. This design aligns with trends in fragment-based drug design (FBDD), where modular scaffolds are sought after. Laboratories focusing on heterocyclic chemistry or fluorine chemistry frequently employ this compound to develop novel kinase inhibitors or antimicrobial agents.
From an industrial perspective, 2-(Trifluoromethyl)pyridine-4-acetonitrile addresses the growing need for sustainable fluorination methods. With environmental regulations tightening, manufacturers explore "green synthesis of fluorinated pyridines" to reduce hazardous byproducts. The compound’s stability under mild conditions makes it suitable for flow chemistry applications, a hotspot in process optimization.
Analytical studies highlight the compound’s compatibility with cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex architectures. Its nitrile group further allows transformations into amides, carboxylic acids, or tetrazoles—functional groups prevalent in FDA-approved drugs. These attributes explain why queries like "pyridine-4-acetonitrile derivatives in drug development" trend in academic literature.
Beyond pharmaceuticals, 2-(Trifluoromethyl)pyridine-4-acetonitrile finds niche applications in material science, particularly in designing liquid crystals and organic electronic materials. The trifluoromethyl group imparts low polarizability and high thermal stability, traits desirable for OLEDs or photovoltaic devices. Startups exploring "fluorinated materials for energy storage" often investigate such compounds.
Quality control of CAS No. 1227591-90-3 involves rigorous HPLC and GC-MS analysis to ensure ≥98% purity, a standard demanded by contract research organizations (CROs). Suppliers emphasizing "high-purity fluorinated intermediates" leverage this compound’s consistency to cater to GMP-compliant projects. Storage recommendations typically include inert atmospheres to preserve the nitrile functionality from hydrolysis.
In summary, 2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227591-90-3) exemplifies innovation at the intersection of fluorine chemistry and heterocyclic synthesis. Its adaptability across disciplines—from life sciences to advanced materials—positions it as a critical asset in contemporary research and industrial workflows. As synthetic methodologies evolve, this compound will likely remain pivotal in addressing challenges like selective fluorination and molecular diversification.
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